molecular formula C10H15N3O B13081548 5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13081548
M. Wt: 193.25 g/mol
InChI Key: HWSVFEKQCLLUCE-UHFFFAOYSA-N
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Description

5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with an oxolane substituent

Preparation Methods

The synthesis of 5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization, can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

Biological Activity

5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by its unique bicyclic structure that integrates an imidazole and a pyrimidine ring. The presence of an oxolane (tetrahydrofuran) substituent at the 5-position enhances its chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C11_{11}H15_{15}N3_3O
  • Molecular Weight : Approximately 189.23 g/mol
  • CAS Number : 1695089-00-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds within the imidazo[1,2-a]pyrimidine class can inhibit various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with IC50_{50} values indicating effective inhibition of cell proliferation .
    • A comparative study revealed that certain derivatives exhibited even higher potency than established anticancer drugs like celecoxib .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its potential as a selective COX-2 inhibitor. In vitro assays indicated moderate to good selectivity for COX-2 inhibition compared to COX-1 . This selectivity is crucial for developing anti-inflammatory agents with fewer side effects.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. Further research is needed to elucidate the mechanisms behind this activity.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for modifications that can enhance its biological activities. The presence of different substituents at various positions can significantly affect its binding affinity to biological targets:

Compound NameStructureUnique Features
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidineStructureKnown for strong kinase inhibition properties.
7-(Oxolan-2-yl)-5H-imidazo[1,2-a]pyrimidineStructureExhibits similar biological activities but different substitution patterns.
5-(Thiazolyl)-imidazo[1,2-a]pyrimidineStructureDisplays distinct antimicrobial properties compared to oxolane derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of imidazo[1,2-a]pyrimidines and evaluating their biological activities:

  • In Vitro Studies :
    • A study published in PubMed evaluated the cytotoxic effects of synthesized compounds on MCF-7 breast cancer cells and reported considerable inhibitory results across several derivatives .
    • Another study highlighted the in vitro anti-nociceptive activity of imidazo[1,2-a]pyrimidine derivatives using a writing reflex test in animal models .
  • In Vivo Studies :
    • In vivo evaluations demonstrated that certain derivatives not only inhibited tumor growth but also enhanced the efficacy of immune checkpoint inhibitors in murine models . This suggests potential applications in cancer immunotherapy.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-(oxolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-2-9(14-7-1)8-3-4-11-10-12-5-6-13(8)10/h5-6,8-9H,1-4,7H2,(H,11,12)

InChI Key

HWSVFEKQCLLUCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CCNC3=NC=CN23

Origin of Product

United States

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